2-methyl-N-1-oxaspiro[4.4]non-3-ylimidazo[1,2-a]pyridine-6-carboxamide
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Overview
Description
2-methyl-N-1-oxaspiro[4.4]non-3-ylimidazo[1,2-a]pyridine-6-carboxamide is a useful research compound. Its molecular formula is C17H21N3O2 and its molecular weight is 299.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 299.16337692 g/mol and the complexity rating of the compound is 436. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antituberculosis Activity
A notable application of imidazo[1,2-a]pyridine derivatives is in the fight against tuberculosis, including strains resistant to multiple drugs. The synthesis of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides demonstrated potent activity against replicating, non-replicating, multi-, and extensive drug-resistant Mycobacterium tuberculosis (Mtb) strains. These compounds have shown microbe selectivity and promising pharmacokinetics, suggesting their potential as a new class of anti-TB agents with significant efficacy (Moraski et al., 2011). Additionally, various imidazo[1,2-a]pyridine-3-carboxamide derivatives were synthesized and exhibited moderate to good antituberculosis activity in vitro, with some showing minimum inhibitory concentrations as low as 12.5 μg/mL against Mtb (Jadhav et al., 2016).
Antiprotozoal and Antiviral Applications
Imidazo[1,2-a]pyridines have also been explored for their antiprotozoal and antiviral potentials. Novel dicationic imidazo[1,2-a]pyridines demonstrated strong in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, with significant in vivo efficacy in a trypanosomal mouse model. This suggests their potential as antiprotozoal agents (Ismail et al., 2004). Furthermore, 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines showed promise as novel inhibitors of human rhinovirus, hinting at their application in treating viral infections (Hamdouchi et al., 1999).
Heterocyclic Synthesis and Chemical Modifications
Research has also focused on the synthesis of novel heterocyclic compounds using imidazo[1,2-a]pyridine derivatives as precursors. These efforts have led to the development of various heterocyclic systems with potential biological activities. For instance, reactions involving methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates with mono- and difunctional nucleophiles generated trifluoromethyl-containing heterocyclic N-substituted 2-aminopyridine derivatives (Sokolov & Aksinenko, 2010). Additionally, the development of spirocyclic oxetane-fused benzimidazoles through novel synthetic pathways highlights the versatility of imidazo[1,2-a]pyridine derivatives in creating intricate molecular architectures (Gurry et al., 2015).
Future Directions
Properties
IUPAC Name |
2-methyl-N-(1-oxaspiro[4.4]nonan-3-yl)imidazo[1,2-a]pyridine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-12-9-20-10-13(4-5-15(20)18-12)16(21)19-14-8-17(22-11-14)6-2-3-7-17/h4-5,9-10,14H,2-3,6-8,11H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQLRLUSZUNMSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(C=CC2=N1)C(=O)NC3CC4(CCCC4)OC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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